molecular formula C8H10BrNS B13547504 2-(3-Bromothiophen-2-yl)pyrrolidine

2-(3-Bromothiophen-2-yl)pyrrolidine

Cat. No.: B13547504
M. Wt: 232.14 g/mol
InChI Key: BYIULCHZBJFCBZ-UHFFFAOYSA-N
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Description

2-(3-Bromothiophen-2-yl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a 3-bromothiophene group Pyrrolidine is a five-membered nitrogen-containing heterocycle, while thiophene is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromothiophen-2-yl)pyrrolidine typically involves the reaction of 3-bromothiophene with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where 3-bromothiophene is treated with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromothiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of new thiophene derivatives with different substituents.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(3-Bromothiophen-2-yl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromothiophen-2-yl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the heterocyclic rings can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromothiophen-2-yl)methylpyrrolidine
  • 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
  • 2-Butylthiophene
  • 2-Octylthiophene

Uniqueness

2-(3-Bromothiophen-2-yl)pyrrolidine is unique due to the combination of the pyrrolidine and thiophene rings, along with the bromine substituent. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

2-(3-bromothiophen-2-yl)pyrrolidine

InChI

InChI=1S/C8H10BrNS/c9-6-3-5-11-8(6)7-2-1-4-10-7/h3,5,7,10H,1-2,4H2

InChI Key

BYIULCHZBJFCBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=CS2)Br

Origin of Product

United States

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